molecular formula C3H6N4O B1346148 (5-amino-1H-1,2,4-triazol-3-yl)methanol CAS No. 63870-39-3

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Cat. No. B1346148
CAS RN: 63870-39-3
M. Wt: 114.11 g/mol
InChI Key: WQWSMVWRGAFPJX-UHFFFAOYSA-N
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Description

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a compound that has been used in various chemical reactions . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides, glyphosate (a broad-spectrum herbicide), and other organic synthesis reagents .


Synthesis Analysis

The synthesis of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” involves multiple steps. Two complementary pathways have been proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .


Chemical Reactions Analysis

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been used in the synthesis of various derivatives. For example, it has been used in the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .


Physical And Chemical Properties Analysis

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a white crystalline solid with high solubility in water . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .

Scientific Research Applications

Synthesis of Propanamides

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Two complementary pathways have been proposed and successfully realized in the synthesis of 20 representative examples .

Antifungal Applications

This compound has potential antifungal activity . It’s used in the synthesis of compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents . Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species .

Preparation of Antibiotics

“(5-amino-1H-1,2,4-triazol-3-yl)methanol” can be used for preparing antibiotics . It’s a typical representative of aminoazolecarboxylic acids, which are extensively studied because of their capability to form heteroaromatic oligoamides and affect gene expression .

Synthesis of Energy-rich Substances

This compound is also used in the synthesis of biologically active and energy-rich substances . These substances have a wide range of applications in various fields of science and technology .

Decreasing Sensitivity of Target Salts

The cationic form of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities .

Anticancer Screening

Sulfonamides, derived from the antibacterial drug sulfanilamide, constitute an important class of biologically active compounds with a broad spectrum of pharmacological applications . Versatile biological properties of sulfonamides include anticancer activity .

Future Directions

The future directions of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” could involve its use in the synthesis of novel compounds with potential antifungal activity . It could also be used in the synthesis of new 1H-1,2,3-triazole analogs in aqueous media .

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

It’s known that the interaction between 1,2,4-triazole derivatives and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Result of Action

It’s known that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contribute greatly to the high density, insensitivity and thermal stability of the 1,2,4-triazole derivatives .

Action Environment

It’s known that the cationic form of 1,2,4-triazole derivatives can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities .

properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSMVWRGAFPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950001
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-amino-1H-1,2,4-triazol-3-yl)methanol

CAS RN

63870-39-3, 27277-03-8
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
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Record name 27277-03-8
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Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-1H-1,2,4-triazol-3-yl)methanol
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